molecular formula C14H16N2O3 B11704103 1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine

1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine

Cat. No.: B11704103
M. Wt: 260.29 g/mol
InChI Key: HAPQZJBJBJVMIZ-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine is a complex organic compound with the molecular formula C14H16N2O3 This compound is characterized by its unique structure, which includes a benzofuro[3,2-c]pyridine core with trimethyl and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine is unique due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

1,2,4-trimethyl-8-nitro-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine

InChI

InChI=1S/C14H16N2O3/c1-8-7-15(3)9(2)13-11-6-10(16(17)18)4-5-12(11)19-14(8)13/h4-6,8-9H,7H2,1-3H3

InChI Key

HAPQZJBJBJVMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C2=C1OC3=C2C=C(C=C3)[N+](=O)[O-])C)C

Origin of Product

United States

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